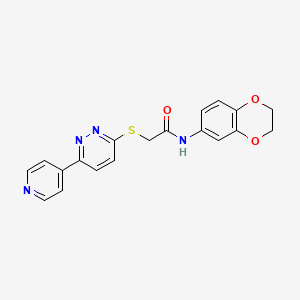![molecular formula C20H14F4N2O3 B2975598 1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 868678-82-4](/img/structure/B2975598.png)
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
TFMP can be synthesized using various methods. One notable derivative, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) , serves as a chemical intermediate for crop-protection products . The synthetic routes involve diverse strategies, including ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings.
Molecular Structure Analysis
The crystal structures of related compounds provide insights into TFMP’s arrangement. For instance, the crystal structure of (E)-7-fluoro-2-(4-methoxy-2-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid has been elucidated . These structures reveal spatial orientations, bond lengths, and angles critical for understanding its properties.
Chemical Reactions Analysis
TFMP may participate in various chemical reactions, including transformations to derivatives. For example, it can serve as an intermediate in the synthesis of crop-protection agents . Investigating its reactivity and stability is crucial for practical applications.
Applications De Recherche Scientifique
Met Kinase Inhibition
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide, as a part of the substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide family, has been identified as a potent and selective Met kinase inhibitor. This characteristic has led to the development of analogs with improved enzyme potency and kinase selectivity, contributing to significant advancements in cancer treatment. One such analog demonstrated complete tumor stasis in Met-dependent gastric carcinoma models following oral administration, underscoring its potential for therapeutic applications in oncology (Schroeder et al., 2009).
Copper(II) Chloride Adduct Formation
The compound shows relevance in the formation of adducts with copper(II) chloride. These adducts, featuring the amidrazone pharmacophore, have been tested for anticancer properties. The structural and crystallographic analysis of these adducts contributes to a better understanding of their potential use in cancer treatment and drug development (Bonacorso et al., 2003).
Antineoplastic Agent Study
Its derivative, solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, has been synthesized and evaluated as a potential antineoplastic agent. X-ray analysis and molecular orbital methods have been employed to study its crystal structure and molecular conformation, adding valuable insights into its role in antineoplastic applications (Banerjee et al., 2002).
Serotonin 1A Receptor Imaging
The compound is also relevant in the context of serotonin 1A (5-HT1A) receptor imaging. Radioligands derived from this chemical structure, such as 4-(trans-18F-fluoranylmethyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide, have been used in positron emission tomography (PET) studies to quantify 5-HT1A receptors in human subjects, contributing to advancements in neurological and psychiatric disorder research (Choi et al., 2015).
Antitubercular and Antibacterial Activities
Derivatives of this compound have been designed, synthesized, and screened for antitubercular and antibacterial activities. Their effectiveness against tuberculosis and bacterial infections highlights their potential as scaffolds for developing new antimicrobial agents (Bodige et al., 2019).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methoxy]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F4N2O3/c21-17-9-2-1-5-13(17)12-29-26-10-4-8-16(19(26)28)18(27)25-15-7-3-6-14(11-15)20(22,23)24/h1-11H,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGADYGCRRDKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2975517.png)
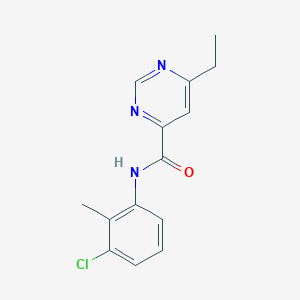
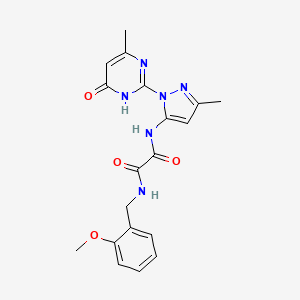
![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-L-valine](/img/structure/B2975523.png)
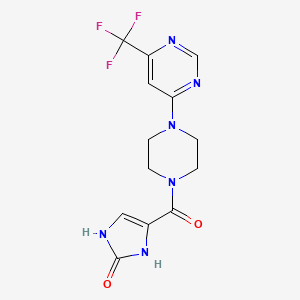



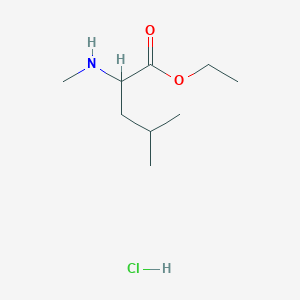
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2975532.png)


